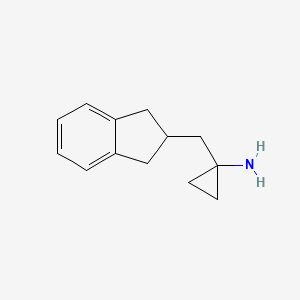

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-ylmethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c14-13(5-6-13)9-10-7-11-3-1-2-4-12(11)8-10/h1-4,10H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGIQSFNNBHJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2CC3=CC=CC=C3C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Indene Core and Its Derivatives

The indene moiety, specifically 2,3-dihydro-1H-inden-2-yl frameworks, is typically prepared starting from 1-indanone or related indanone derivatives. The preparation involves nitration, reduction, and further functional group transformations.

Typical Experimental Procedure for Indanone Derivatives:

These steps provide the functionalized indene intermediates necessary for further elaboration.

Alternative Synthetic Routes and Cyclization Strategies

Some synthetic routes employ cyclization reactions to build the indene-cyclopropanamine framework in a convergent manner:

- Formation of the indene ring system followed by cyclopropanation reactions.

- Use of carbamate or amide intermediates derived from indene-based amines, which upon cyclopropanation or ring closure yield the target compound.

- Protection-deprotection strategies to control amine functionality during multi-step synthesis.

For example, related indene derivatives bearing amine functionalities have been synthesized via carbamylation and subsequent selective deprotection, achieving high yields and purity.

Analytical and Purification Techniques

Throughout the synthesis, characterization and purity assessment are critical:

- Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) confirms structural integrity.

- Mass Spectrometry (MS) provides molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) ensures product purity, often exceeding 95% in reported syntheses.

- Chromatographic purification using silica gel is common after extractions.

Summary Table of Key Preparation Steps for 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine

| Synthetic Stage | Reagents/Conditions | Yield Range | Key Notes |

|---|---|---|---|

| Nitration of 1-indanone | H2SO4, KNO3, -10°C | ~77% | Produces nitroindene intermediates |

| Reduction to aminoindanone | SnCl2·H2O, EtOH reflux | ~50% | Amino group introduction |

| Aldol condensation with aldehydes | NaOH, MeOH, RT | ~54% | Functionalized indene scaffold |

| Cyclopropanamine introduction | Cyclopropanamine, base, reflux | Variable | Nucleophilic substitution or reductive amination |

| Purification and characterization | Silica gel chromatography, NMR, MS, HPLC | Purity >95% | Confirm structure and purity |

Research Findings and Considerations

- The choice of base and solvent critically affects the yield and selectivity of the cyclopropanamine substitution step.

- Temperature control during nitration and reduction steps is essential to avoid side reactions and decomposition.

- Protecting groups may be necessary to prevent unwanted reactions on the amine during multi-step synthesis.

- The final compound's stability is generally good under standard laboratory conditions but may require protection from extreme pH and light exposure.

- Adaptation of methods from related compounds, such as substituted indenes and cyclopropanamine derivatives, is common due to structural similarities.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium hydride, NaH) are employed.

Major Products Formed:

Oxidation: Formation of indenyl ketones or aldehydes.

Reduction: Production of indenyl alcohols or amines.

Substitution: Generation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The indenylmethyl group at the 2-position (target compound) vs. the 5-position (5-APDI) alters steric and electronic interactions. For example, 5-APDI exhibits stimulant effects linked to its secondary amine and inden-5-yl group, whereas the cyclopropanamine backbone may enhance metabolic stability .

- Hybrid Structures: The anticancer agent in demonstrates how fluorinated indole and quinoline moieties enhance target selectivity, suggesting that similar modifications to the target compound could optimize therapeutic profiles.

Pharmacological and Physicochemical Properties

- Psychoactivity: The hydrochloride salt of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine () shares structural motifs with cathinone derivatives, which are associated with central nervous system stimulation .

- Receptor Binding : The LPA1 antagonist () highlights the role of the indenylmethyl group in forming hydrophobic interactions with receptor pockets, a feature likely relevant to the target compound .

- Solubility and Stability : Cyclopropanamine derivatives (e.g., 1-(4-methylphenyl)cyclopropanamine in ) exhibit improved solubility in hydrochloride salt forms, a consideration for drug formulation .

Biological Activity

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety attached to a dihydroindene structure, which is known for its ability to interact with various biological targets. Its molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body.

Key Mechanistic Insights:

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems by binding to receptors involved in mood regulation and cognitive functions.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression .

Biological Activities

Research indicates that compounds structurally related to this compound exhibit diverse biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of similar compounds. For instance, derivatives have been developed that demonstrate significant inhibition of cancer cell proliferation through modulation of epigenetic regulators like LSD1 .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. Cyclopropylamines are known to engage in oxidative processes that could lead to neuroprotection against oxidative stress .

Study 1: LSD1 Inhibition

A series of analogues derived from tranylcypromine showed enhanced potency as LSD1 inhibitors when modified with spirocyclic structures. These modifications resulted in improved selectivity and efficacy against closely related enzymes, indicating a promising avenue for further research on this compound as an LSD1 inhibitor .

Study 2: Neurotransmitter Interaction

Research into cyclopropylamines has demonstrated their ability to modulate neurotransmitter systems. A study indicated that these compounds could alter serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective | LSD1 Inhibition |

| N-(3,4-dimethylbenzyl)cyclopropanamine | Structure | Neurotransmitter Modulation | Receptor Interaction |

| Tranylcypromine Derivatives | Structure | Anticancer | Enzyme Inhibition |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and efficacy.

Key Pharmacokinetic Considerations:

- Absorption: The compound's lipophilicity may enhance its absorption across biological membranes.

- Metabolism: Potential metabolic pathways include oxidation and conjugation reactions typical for amines.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine, and how do reaction conditions influence product purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitution to introduce functional groups. Critical parameters include solvent selection (e.g., ethanol, methanol, or dichloromethane) and temperature control. For instance, polar aprotic solvents like DMF or DMSO may enhance reaction efficiency under optimized time conditions. Reaction quenching and purification via column chromatography are essential to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for resolving 3D molecular configurations, as demonstrated in structural studies of related dihydroindenyl derivatives. Complementary techniques include H/C NMR for functional group analysis, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment. IR spectroscopy further confirms bond vibrations (e.g., amine or cyclopropane stretches) .

Q. How should researchers optimize solvent systems for efficient functionalization of the cyclopropane ring in this compound?

Solvent polarity and proticity significantly impact reaction outcomes. For electrophilic substitutions, dichloromethane or THF is preferred to stabilize intermediates. Protic solvents like ethanol may facilitate acid-catalyzed reactions. Systematic screening via Design of Experiments (DoE) can identify optimal solvent-reagent combinations while minimizing side products .

Advanced Research Questions

Q. How can researchers address inconsistencies in the observed bioactivity of this compound across different experimental models?

Discrepancies may arise from metabolic instability or assay-specific conditions. A two-pronged approach is recommended:

Q. What strategies are effective in designing derivatives to improve target selectivity while minimizing off-target effects?

Rational design focuses on functional group modifications:

- Electron-withdrawing groups (e.g., -F or -NO) introduced via electrophilic substitution alter electronic profiles.

- Steric hindrance adjustments (e.g., methyl or benzyl groups) guided by crystallographic data improve receptor fit. Iterative Structure-Activity Relationship (SAR) studies, combined with molecular docking (using InChI/SMILES data for 3D modeling), refine selectivity .

Q. What experimental frameworks are recommended for analyzing contradictory data in reaction mechanisms involving this compound?

Contradictions in mechanistic pathways (e.g., radical vs. ionic intermediates) can be resolved using:

- Isotopic labeling (e.g., H or C) to trace reaction trajectories.

- Kinetic isotope effects (KIE) and DFT calculations to distinguish between competing pathways. Cross-validation with spectroscopic trapping of intermediates (e.g., using TEMPO for radical detection) adds robustness .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies of this compound?

IVIVE requires integration of:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.